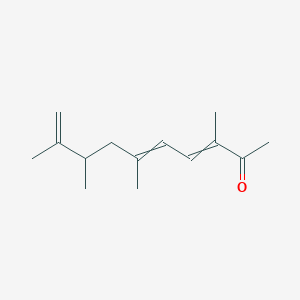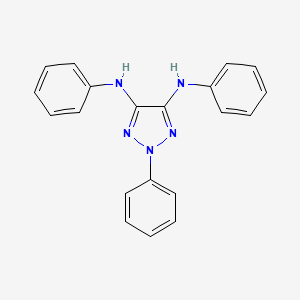![molecular formula C14H26O3 B14496555 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene CAS No. 64651-87-2](/img/structure/B14496555.png)
1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a propyl chain bearing a tert-butylperoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene typically involves the reaction of cyclohexene with a tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, forming corresponding alcohols or ketones.
Reduction: Reduction of the peroxy group can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylperoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under mild conditions.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions to create polymers with specific properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of specialty polymers and as a crosslinking agent in rubber manufacturing.
Mechanism of Action
The mechanism by which 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene exerts its effects involves the generation of free radicals. The tert-butylperoxy group decomposes under specific conditions to form radicals, which can initiate polymerization reactions or induce oxidative stress in biological systems. The molecular targets and pathways involved include the interaction with unsaturated bonds in polymers or biological molecules, leading to chain reactions that propagate the radical species.
Comparison with Similar Compounds
- 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane
- 3-(tert-Butylperoxy)-1-cyclohexene
Comparison: 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane has a different substitution pattern, affecting its radical generation efficiency and stability. Similarly, 3-(tert-Butylperoxy)-1-cyclohexene lacks the propyl chain, leading to variations in its reactivity and applications.
Properties
CAS No. |
64651-87-2 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
1-[3-(tert-butylperoxymethoxy)propyl]cyclohexene |
InChI |
InChI=1S/C14H26O3/c1-14(2,3)17-16-12-15-11-7-10-13-8-5-4-6-9-13/h8H,4-7,9-12H2,1-3H3 |
InChI Key |
BQBUCMOGMXBCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCOCCCC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


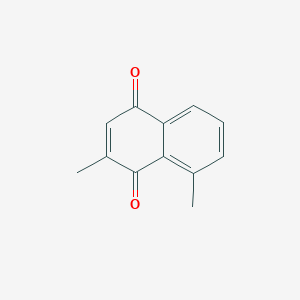
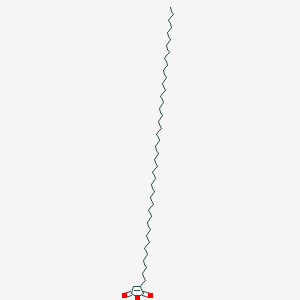
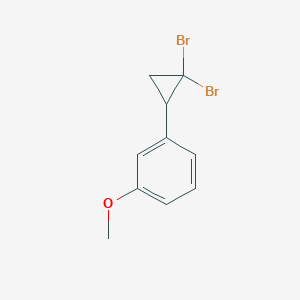


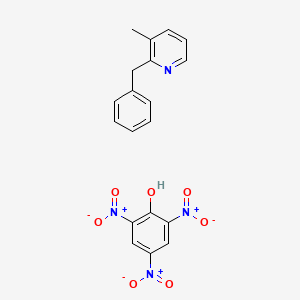
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
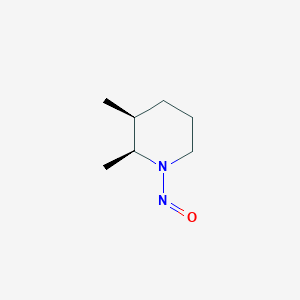
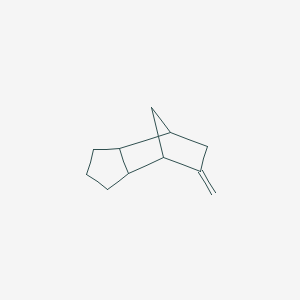
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
